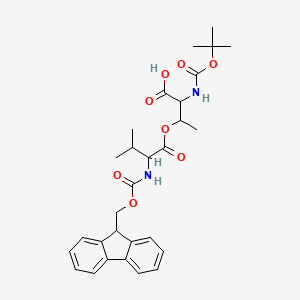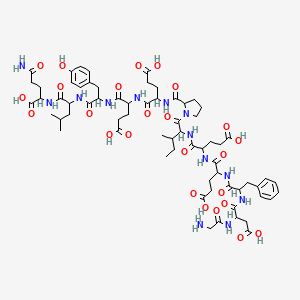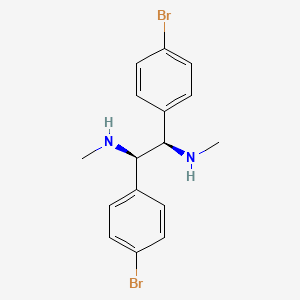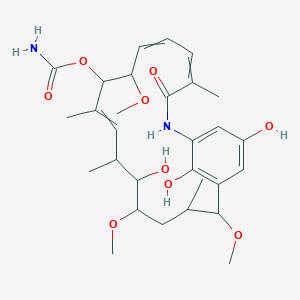
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is a complex organic compound characterized by multiple double bonds in its structure. This compound is derived from icosa-5,8,11,14-tetraenoic acid, which is a polyunsaturated fatty acid. The presence of multiple double bonds makes it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycerol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
Activation of the carboxylic acid group: This is usually achieved using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid reacts with glycerol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: to enhance reaction rates.
Purification steps: such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The ester groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or O3 in a controlled environment.
Reduction: Pd/C catalyst under H2 gas at room temperature.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated esters with reduced double bonds.
Substitution: Formation of new ester derivatives with different alkoxy groups.
Scientific Research Applications
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate exerts its effects involves:
Interaction with cell membranes: The polyunsaturated fatty acid chains integrate into cell membranes, affecting fluidity and permeability.
Molecular targets: It may interact with enzymes involved in lipid metabolism, influencing pathways such as the arachidonic acid cascade.
Pathways involved: Modulation of inflammatory pathways through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Comparison with Similar Compounds
Similar Compounds
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in inflammation and cell signaling.
Arachidonic acid: Another polyunsaturated fatty acid with similar biological functions.
Eicosapentaenoic acid (EPA): A related compound with anti-inflammatory properties.
Uniqueness
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is unique due to its multiple ester linkages and extensive unsaturation, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C63H98O6 |
|---|---|
Molecular Weight |
951.4 g/mol |
IUPAC Name |
2,3-di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3 |
InChI Key |
HYVJNYYVNIYMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)

![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)
![2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B15285295.png)


![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15285324.png)
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
